N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
This compound features a bis-pyrazole scaffold connected via an ethyl linker. The pyrazole rings are substituted with methyl and phenyl groups at positions 3,5 and 1,4, respectively, while the carboxamide group bridges the two heterocycles.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-17-23(20-10-6-4-7-11-20)19(3)28(27-17)15-14-25-24(30)22-16-26-29(18(22)2)21-12-8-5-9-13-21/h4-13,16H,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAXMJMBLCUNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling.
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The pyrazole rings are then functionalized with methyl and phenyl groups through Friedel-Crafts alkylation or acylation reactions.
Coupling: The final step involves coupling the functionalized pyrazole rings with an appropriate carboxamide precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural Variations and Substituent Effects
Key structural differences among analogous compounds include:
- Linker type: The ethyl linker in the target compound contrasts with direct bonds or alternative spacers (e.g., methyleneamino in ’s compound).
- Substituents: The target compound’s methyl and phenyl groups differ from chloro, cyano, nitro, or fluorinated substituents in related molecules (Table 1).
- Aryl diversity : Derivatives in and incorporate chlorophenyl, fluorobenzyl, or nitrophenyl groups, which influence electronic properties and solubility.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Spectroscopic Properties
- Melting Points : Derivatives with chloro substituents (e.g., 3b, 3e) exhibit higher melting points (171–174°C) due to increased crystallinity from halogen interactions . The target compound’s lack of polar groups may lower its melting point.
- Spectroscopy : $ ^1H $-NMR signals for pyrazole protons in the target compound would resemble those in (δ 7.4–8.1 ppm for aromatic protons, δ 2.4–2.7 ppm for methyl groups) . IR stretches for amide C=O (~1640–1660 cm$ ^{-1} $) are consistent across analogs.
Functional Implications
- The target’s phenyl groups may favor lipophilicity and membrane permeability.
- Solubility: Cyano and fluorinated substituents () improve aqueous solubility compared to the target’s hydrophobic profile .
Research Tools and Structural Analysis
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key features include:
- Pyrazole ring : Contributes to its biological activity.
- Carboxamide group : Enhances solubility and potential interactions with biological targets.
- Substituents : The 3,5-dimethyl and 4-phenyl groups may influence pharmacological properties.
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. A study evaluated several pyrazole derivatives against various cancer cell lines, yielding promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)aniline | Hep-2 | 3.25 | |
| Ethyl 1-(2-hydroxypropyl)-3-(aryl)-1H-pyrazole derivatives | A549 | 26 |
These findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. A review highlighted that pyrazole derivatives can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Pyrazole derivatives | 61–85% at 10 µM | 76–93% at 10 µM |
This suggests that the compound could be beneficial in treating conditions characterized by inflammation.
3. Antimicrobial Activity
This compound has also shown antimicrobial properties. Studies indicate that similar compounds have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi:
These results support the potential use of this compound in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that the tested compound effectively inhibited the growth of breast cancer cells (MCF7), showing an IC50 value of 3.79 µM. This suggests a strong potential for development as an anticancer therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory pathways in vitro. Results showed significant inhibition of TNF-α and IL-6 production in macrophage cultures, indicating its potential as an anti-inflammatory drug candidate.
Q & A
Q. How can researchers optimize the multi-step synthesis of this pyrazole-carboxamide derivative to improve yield and purity?
Methodological Answer:
- Step 1 : Prioritize reaction parameter optimization (e.g., temperature, solvent polarity, and catalyst loading) for each synthetic step. For example, microwave-assisted synthesis can reduce reaction times and improve efficiency .
- Step 2 : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity and troubleshoot side reactions .
- Step 3 : Employ recrystallization or column chromatography for final purification. Solvent selection (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity crystals .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 3,5-pyrazole positions and phenyl ring integration) .
- Infrared Spectroscopy (IR) : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., expected m/z ~420–430 for the parent ion) and fragmentation patterns .
Q. How can researchers assess the compound’s biological activity in preliminary screens?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cell lines (e.g., HeLa or MCF-7) .
- Target-specific assays : Evaluate enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric kits .
Q. What strategies ensure reproducibility in solubility and bioavailability studies?
Methodological Answer:
- Solubility profiling : Use shake-flask methods with buffers (pH 1.2–7.4) and solvents (DMSO, PBS) to mimic physiological conditions .
- Lipophilicity : Calculate logP values experimentally (via HPLC) or computationally (e.g., ChemDraw) to predict membrane permeability .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced target affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., kinases or GPCRs). Focus on substituent effects (e.g., fluorinated groups improving binding entropy) .
- Quantum chemical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interaction potential .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Q. What experimental design principles apply to optimizing reaction conditions for scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent ratio, and catalyst concentration. Statistical software (e.g., Minitab) can identify significant factors .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can researchers investigate metabolic stability and degradation pathways?
Methodological Answer:
- In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track hydroxylation or demethylation patterns .
- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify degradation products and stability thresholds .
Q. What strategies address low bioavailability in preclinical models?
Methodological Answer:
- Prodrug design : Modify the carboxamide group to ester prodrugs, which hydrolyze in vivo to enhance absorption .
- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve solubility and targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
